molecular formula C11H15N B2603505 N,1-Dimethyl-2,3-dihydro-1H-inden-2-amine CAS No. 2002254-80-8

N,1-Dimethyl-2,3-dihydro-1H-inden-2-amine

Cat. No.: B2603505
CAS No.: 2002254-80-8
M. Wt: 161.248
InChI Key: RVQPELSRWBJIAN-UHFFFAOYSA-N
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Description

N,1-Dimethyl-2,3-dihydro-1H-inden-2-amine is an organic compound with the molecular formula C11H15N It is a derivative of indene, featuring a nitrogen atom in its structure, which makes it an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-Dimethyl-2,3-dihydro-1H-inden-2-amine typically involves the reaction of indene with methylamine under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation of indene in the presence of methylamine. The reaction is carried out under an inert atmosphere, typically argon or nitrogen, at elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure hydrogenation and efficient separation techniques, such as distillation or crystallization, ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,1-Dimethyl-2,3-dihydro-1H-inden-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N,1-Dimethyl-2,3-dihydro-1H-inden-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of N,1-Dimethyl-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Indene: The parent compound, which lacks the amine group.

    N-Methylindene: A derivative with a single methyl group attached to the nitrogen.

    2,3-Dihydro-1H-inden-2-amine: A similar compound without the N-methyl group.

Uniqueness

N,1-Dimethyl-2,3-dihydro-1H-inden-2-amine is unique due to the presence of both the N-methyl and the 2,3-dihydroindene moieties. This combination imparts specific chemical properties and reactivity, making it a valuable compound in various research and industrial applications.

Biological Activity

N,1-Dimethyl-2,3-dihydro-1H-inden-2-amine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique bicyclic structure that contributes to its biological activity. The presence of the amine group allows for various interactions with biological targets, such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to act as a ligand in receptor binding studies. It can form hydrogen bonds and ionic interactions with specific molecular targets, modulating their activity. The precise pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown promising results.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL

These findings suggest that the compound may have potential applications in developing new antimicrobial agents .

2. Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In preclinical models, it demonstrated the ability to inhibit cytokine expression related to inflammatory pathways, suggesting its potential therapeutic use in inflammatory diseases .

Case Study 1: Malaria Inhibition

In a study focusing on malaria treatment, derivatives of this compound were evaluated for their ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for the survival of Plasmodium species. Certain derivatives showed high potency against P. falciparum, indicating that modifications to the basic structure can enhance biological activity while maintaining selectivity towards target enzymes .

Case Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound was found to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease pathology. This suggests a potential role in developing therapies for neurodegenerative conditions .

Research Applications

This compound serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique structure allows it to be modified into various derivatives with enhanced biological activities. Ongoing research aims to explore these modifications further to optimize efficacy against specific diseases .

Properties

IUPAC Name

N,1-dimethyl-2,3-dihydro-1H-inden-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-8-10-6-4-3-5-9(10)7-11(8)12-2/h3-6,8,11-12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQPELSRWBJIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2=CC=CC=C12)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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